molecular formula C21H23N3O B2795541 1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea CAS No. 852140-78-4

1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea

Cat. No. B2795541
CAS RN: 852140-78-4
M. Wt: 333.435
InChI Key: MGAGYEVYRIPXQR-UHFFFAOYSA-N
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Description

1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as THCV-urea and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Derivative Formation

  • Reactions with Methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates : This compound, when reacted with hydroxylamine hydrochloride and urea under certain conditions, yields a range of derivatives including 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles and 1-carbimido-2,3,4,9-tetrahydro-1H-carbazoles, showcasing its versatility in synthesizing novel carbazole derivatives with potential pharmacological applications (Martin & Prasad, 2007).

  • Biotransformation by Bacteria : The bacterial strain Ralstonia sp. SBUG 290 has been shown to metabolize 2,3,4,9-tetrahydro-1H-carbazole, leading to the discovery of new transformation products. This highlights its role in the biodegradation of carbazole derivatives and potential applications in environmental biotechnology (Waldau et al., 2009).

  • Synthesis of Non-linear Optical Materials : Research has indicated that derivatives of 1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea can be synthesized through complex reactions, yielding materials with promising non-linear optical properties. This opens avenues for its application in the development of new materials for optical technologies (Uludağ & Serdaroğlu, 2020).

  • Photophysics and Hydrogen Bond Sensitivity : The compound has served as a precursor for designing fluorophores sensitive to hydrogen bonding and solvent polarity, useful in studying molecular interactions and designing sensitive probes for biochemical research (Ghosh et al., 2013).

properties

IUPAC Name

1-(3-methylphenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-14-5-4-6-16(11-14)23-21(25)22-13-15-9-10-20-18(12-15)17-7-2-3-8-19(17)24-20/h4-6,9-12,24H,2-3,7-8,13H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAGYEVYRIPXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-3-(m-tolyl)urea

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